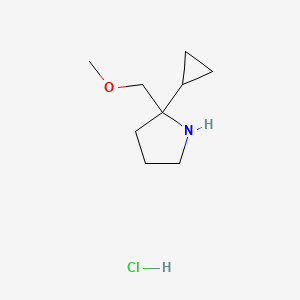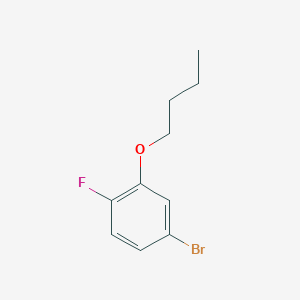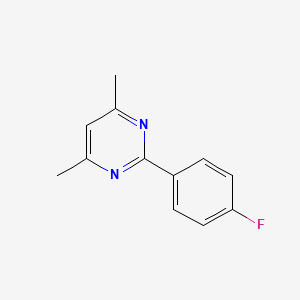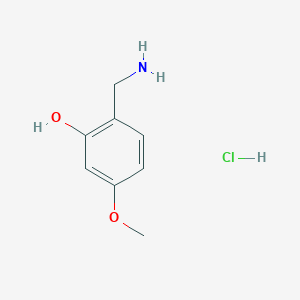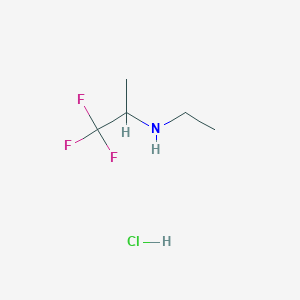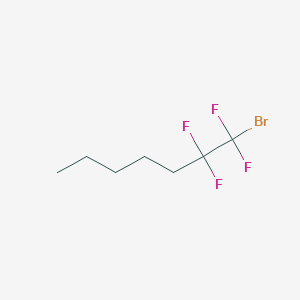
1-碘-3-氟丁烷
描述
1-Iodo-3-fluorobutane is a useful research compound. Its molecular formula is C4H8FI and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Iodo-3-fluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Iodo-3-fluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-fluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学性质和构象分析
- 对丁烷的光学活性卤代衍生物进行的研究,包括1-碘-3-氟丁烷,揭示了它们的旋光度、比重、折射率和沸点等方面的见解。这些研究对于理解这类化合物的物理性质(Brauns, 1937)至关重要。
- 高分辨率旋转光谱学已被用于研究1-碘丁烷的构象异构性,这为类似含碘化合物如1-碘-3-氟丁烷的结构性质提供了宝贵信息(Arsenault et al., 2017)。
化学合成和反应
- 各种碘-131标记药物的合成已利用类似于1-碘-3-氟丁烷的化合物。这些过程在放射性示踪剂用于医学成像和诊断程序的发展中具有重要意义(Braun et al., 1977)。
- 对乙炔硅烷与全氟碘烷等含有类似于1-碘-3-氟丁烷结构的化合物的反应的研究有助于更广泛地理解涉及氟烷基和碘烷基的反应(Voronkov et al., 1982)。
光谱学和分子分析
- 对各种碘烷和氟碘烷的远紫外光谱的研究揭示了在不同能量条件下的电子跃迁和分子行为。这种研究对于理解类似于1-碘-3-氟丁烷的分子的电子性质至关重要(Boschi & Salahub, 1972)。
作用机制
Target of Action
1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .
Mode of Action
The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of 1-iodo-3-fluorobutane can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .
Biochemical Pathways
For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.
Pharmacokinetics
Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .
Result of Action
The molecular and cellular effects of 1-iodo-3-fluorobutane’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .
Action Environment
The action, efficacy, and stability of 1-iodo-3-fluorobutane can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .
生化分析
Biochemical Properties
1-Iodo-3-fluorobutane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze halogen exchange reactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and the active sites of the enzymes, leading to the formation of new chemical products .
Cellular Effects
1-Iodo-3-fluorobutane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the presence of 1-Iodo-3-fluorobutane in a cellular environment can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Iodo-3-fluorobutane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1-Iodo-3-fluorobutane can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and specific amino acid residues in the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-3-fluorobutane can change over time due to its stability and degradation. Studies have shown that 1-Iodo-3-fluorobutane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Iodo-3-fluorobutane in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Iodo-3-fluorobutane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of 1-Iodo-3-fluorobutane is required to elicit a biological response. At high doses, toxic or adverse effects, such as tissue damage and organ dysfunction, have been reported .
Metabolic Pathways
1-Iodo-3-fluorobutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For example, 1-Iodo-3-fluorobutane can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, 1-Iodo-3-fluorobutane is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, 1-Iodo-3-fluorobutane can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular proteins and enzymes .
Subcellular Localization
The subcellular localization of 1-Iodo-3-fluorobutane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Iodo-3-fluorobutane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can influence the overall cellular response to 1-Iodo-3-fluorobutane .
属性
IUPAC Name |
3-fluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-33-8 | |
| Record name | 3-fluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



